molecular formula C24H24N4O2S B2519027 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 850750-06-0

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2519027
CAS No.: 850750-06-0
M. Wt: 432.54
InChI Key: ZWXJOZFQAIRUQY-UHFFFAOYSA-N
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Description

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
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Scientific Research Applications

Radioligand Imaging with PET

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which includes compounds related to the specified chemical structure, has been identified as selective ligands of the translocator protein (18 kDa). These compounds have been utilized in radioligand imaging with positron emission tomography (PET), demonstrating their application in neuroimaging and potentially in the study of neuroinflammation and neurodegenerative diseases. The synthesis process for these ligands, including derivatives like DPA-714, involves the incorporation of a fluorine atom, facilitating labeling with fluorine-18 for PET imaging. This advancement allows for the in vivo visualization of the translocator protein distribution, contributing significantly to the understanding of various neurological conditions (Dollé et al., 2008).

Peripheral Benzodiazepine Receptor Ligands

Research on 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides has shown these compounds to be selective ligands for the Peripheral Benzodiazepine Receptor (PBR), now known as the translocator protein (18 kDa, TSPO). The studies include the synthesis and binding evaluation of these compounds, highlighting their potential therapeutic applications in conditions related to the peripheral benzodiazepine receptor. A subset of these compounds has also been assessed for their ability to modulate steroid biosynthesis in C6 glioma cells, indicating their relevance in research focused on neurosteroidogenesis and related neurological disorders (Selleri et al., 2005).

Anticonvulsant Agents

The exploration into the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives reveals their potential as anticonvulsant agents. This research has expanded the understanding of the structure-activity relationship among thioacetamide derivatives, offering insights into their interaction with anticonvulsant biotargets such as the Type-A γ-aminobutyric acid receptor (GABAAR) and gamma-aminobutyric acid-aminotransferase enzyme. The pharmacological evaluation of these compounds, particularly those with a 4-bromophenyl substituent, demonstrates moderate anticonvulsant activity and highlights their significance in developing new therapeutic options for epilepsy and seizure disorders (Severina et al., 2020).

Insecticidal Applications

Research into heterocycles incorporating a thiadiazole moiety has led to the synthesis of compounds with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This work illustrates the versatility of N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for various heterocycles, including pyrazolo[1,5-a]pyrimidines, and their subsequent evaluation as insecticidal agents. The identification and synthesis of these compounds provide a foundation for further development of insecticides that could be used in agricultural pest management, highlighting the importance of such chemical investigations in improving crop protection strategies (Fadda et al., 2017).

Properties

IUPAC Name

2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-4-30-20-12-10-19(11-13-20)26-21(29)15-31-22-14-16(2)25-24-23(17(3)27-28(22)24)18-8-6-5-7-9-18/h5-14H,4,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXJOZFQAIRUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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